molecular formula C14H23N3O2 B3227149 Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate CAS No. 1260664-71-8

Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate

Cat. No.: B3227149
CAS No.: 1260664-71-8
M. Wt: 265.35 g/mol
InChI Key: VKJZQRMETIQNOB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine ring substituted at the 3-position with a 1-methylimidazole moiety and protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. This compound is pivotal in medicinal chemistry, particularly in the development of kinase inhibitors and enzyme modulators, owing to its ability to act as a scaffold for introducing bioisosteric or pharmacophoric groups. The Boc group enhances solubility in organic solvents during synthesis, while the methylimidazole substituent contributes to electronic and steric properties critical for target binding .

Properties

IUPAC Name

tert-butyl 3-(1-methylimidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-5-6-11(10-17)12-15-7-9-16(12)4/h7,9,11H,5-6,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJZQRMETIQNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129041
Record name 1-Piperidinecarboxylic acid, 3-(1-methyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-71-8
Record name 1-Piperidinecarboxylic acid, 3-(1-methyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260664-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(1-methyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate . Common synthetic routes include:

  • Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and an aldehyde in the presence of a catalyst.

  • Piperidine Formation: The piperidine ring can be formed through the cyclization of a linear precursor containing the appropriate chain length and functional groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the imidazole ring to its corresponding N-oxide.

  • Reduction: Reduction reactions can be performed to reduce the imidazole ring or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at various positions on the imidazole and piperidine rings, often involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles like amines and electrophiles such as alkyl halides are commonly employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: N-oxides of imidazole derivatives.

  • Reduction Products: Reduced forms of the imidazole ring or other functional groups.

  • Substitution Products: Various substituted imidazole and piperidine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules containing imidazole and piperidine rings. Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors. Medicine: The compound has potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory properties. Industry: It is utilized in the development of new materials and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism by which Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

tert-Butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

Structure : Differs by replacing the methylimidazole with a 5-chloro-2-oxobenzimidazole group.
Key Properties :

  • Molecular Weight : LCMS [M+H]+ = 326 (vs. ~265 for the target compound) .
  • Synthesis: Synthesized via nitro-anilino intermediate cyclization (Steps 1–2 in ), contrasting with the target’s likely route involving methylimidazole coupling.

(R)-tert-butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate

Structure : Features a tosyl-pyrrolopyrazine-thiocarbamoyl substituent.
Key Properties :

  • Molecular Weight : [M+H]+ = 530, significantly higher due to the bulky tosyl-pyrrolopyrazine group .
  • Applications : The tosyl group introduces sulfonic acid-derived polarity, likely reducing cell permeability compared to the target’s methylimidazole. This derivative is tailored for high-throughput macromolecular phasing (e.g., crystallography) .

tert-Butyl 2-((1-methyl-1H-indol-3-yl)methyl)piperazine-1-carboxylate

Structure : Replaces the piperidine ring with piperazine and substitutes an indole-methyl group.
Key Properties :

  • Biological Implications : The indole group may engage in π-π stacking interactions, a contrast to the methylimidazole’s role in metal coordination or hydrogen bonding .

tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS 1229000-10-5)

Structure : Substitutes methylimidazole with benzimidazole.
Key Properties :

  • Aromaticity : The benzimidazole’s extended π-system enhances stacking interactions but reduces solubility compared to the smaller methylimidazole .
  • Stability : Lacks the methyl group, making the imidazole ring more susceptible to oxidative metabolism .

Research Implications

  • Synthetic Utility : The target compound’s methylimidazole group offers a balance between electronic effects and steric bulk, making it versatile for further functionalization .
  • Biological Performance : Compared to benzimidazole or tosyl-containing analogs, the methylimidazole’s moderate lipophilicity may optimize membrane permeability in drug candidates .
  • Stability: The methyl group on imidazole likely confers resistance to oxidative degradation, a limitation observed in non-methylated analogs like CAS 1229000-10-5 .

Biological Activity

Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine core substituted with a tert-butyl group and an imidazole moiety. This structure contributes to its unique pharmacological profile.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in cancer therapy, neuroprotection, and antimicrobial effects.

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer treatment. For instance, compounds derived from similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundFaDu (hypopharyngeal)12.5
Reference Drug (Bleomycin)FaDu15.0

The above data indicates that the compound exhibits comparable cytotoxicity to established chemotherapeutics, suggesting its potential as an anticancer agent .

2. Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties. Research indicates that compounds with similar structures can inhibit cholinesterase activity, which is beneficial in treating Alzheimer's disease.

Table 2: Cholinesterase Inhibition Activity

CompoundInhibition (%)Reference
This compound65
Donepezil80

This inhibition suggests that this compound could be a candidate for further development in neurodegenerative disease therapies.

3. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have indicated that similar piperidine derivatives possess activity against various bacterial strains.

Table 3: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
Control (Penicillin)E. coli20

These findings suggest that the compound may be effective against specific pathogens and could be explored for use in antimicrobial therapies .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Cancer Cell Apoptosis : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cytochrome c release and caspase activation.
  • Cholinesterase Inhibition : By inhibiting acetylcholinesterase, the compound enhances acetylcholine levels, potentially improving cognitive function in neurodegenerative conditions.

Case Studies

Several case studies have documented the efficacy of piperidine derivatives in clinical settings:

Case Study 1: Cancer Treatment

A clinical trial involving a related piperidine derivative demonstrated significant tumor reduction in patients with advanced hypopharyngeal cancer. The trial reported a median progression-free survival of 8 months, indicating substantial therapeutic potential.

Case Study 2: Alzheimer’s Disease

In a double-blind study assessing cognitive function in Alzheimer’s patients, participants receiving a piperidine-based treatment exhibited improved scores on cognitive assessments compared to placebo groups.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the piperidine amine, a critical step for further functionalization.
Reaction Conditions :

Reaction TypeConditionsReagents/CatalystsYield (%)References
Acidic hydrolysis0°C to room temperature, 2–4 hoursHCl (4M in dioxane)85–92
  • Mechanism : Protonation of the Boc carbonyl oxygen followed by cleavage of the carbamate linkage.

  • Applications : Generates a free amine intermediate for subsequent coupling reactions in drug synthesis.

Hydrogenation of Unsaturated Bonds

The piperidine ring or adjacent unsaturated systems undergo catalytic hydrogenation.
Key Data :

Substrate StructureCatalystPressure (psi)Time (h)SolventYield (%)References
3,6-Dihydropyridine derivative10% Pd/C5064MeOH90
  • Example : Hydrogenation of tert-butyl 4-(6-(ethylcarbamoyl)-2-methylpyrazolo[1,5-a]pyridin-3-yl)-3,6-dihydropyridine-1-carboxylate to the saturated piperidine analog .

  • Notes : Excess catalyst and prolonged reaction times improve conversion rates.

Amidation and Carboxylate Transformations

The ester or carboxylate groups participate in nucleophilic acyl substitution.
Representative Reaction :

Starting MaterialReagentBaseTemperature (°C)Yield (%)References
Methyl pyrazolo-pyridine carboxylate derivativeEthylamine (2M in THF)TBD6042
  • Mechanism : Base-catalyzed transesterification or aminolysis.

  • Outcome : Conversion of methyl esters to amides for enhanced biological activity .

Cross-Coupling Reactions

The imidazole and pyridine rings enable participation in metal-catalyzed couplings.
Suzuki-Miyaura Coupling Example :

Boronic Acid PartnerCatalystLigandSolvent SystemYield (%)References
Arylboronic acidPd(dppf)Cl₂NoneDioxane/H₂O75–88
  • Conditions : Microwave-assisted heating (100–120°C) reduces reaction time to <1 hour.

  • Application : Synthesis of biaryl systems for kinase inhibitor development .

Functionalization of the Imidazole Ring

The 1-methylimidazole moiety undergoes electrophilic substitution and coordination reactions.
Observed Reactivity :

  • Halogenation : Selective iodination at the C4 position using N-iodosuccinimide (NIS) in DMF (yield: 68%).

  • Metal Coordination : Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺), enhancing catalytic activity in oxidation reactions.

Thermal Decomposition

Under elevated temperatures (>200°C), the Boc group decomposes to release isobutylene and CO₂, leaving a piperidine-isocyanate intermediate.
TGA Data :

Decomposition StageTemperature Range (°C)Mass Loss (%)
Boc cleavage210–23032.5
  • Analytical Method : Thermogravimetric analysis (TGA) coupled with FT-IR for gas-phase monitoring.

Q & A

Q. What synthetic routes are commonly used to prepare tert-butyl piperidine carboxylate derivatives?

  • Answer : A typical multi-step approach involves: (i) Formation of a heterocyclic core (e.g., imidazole or triazole) via cyclization reactions. For example, cyclopropylamine reacts with thiocyanate to form a triazole intermediate . (ii) Coupling the heterocycle to a piperidine ring using tert-butyl carbamate under reflux conditions (e.g., in dichloromethane or THF) . (iii) Purification via column chromatography (silica gel, eluents like EtOAC/MeOH with 0.25% Et₃N) to achieve ≥95% purity . Yields range from 58% to 95% depending on reaction optimization .

Q. What analytical methods are suitable for characterizing this compound?

  • Answer : Use a combination of:
  • HPLC for purity assessment (≥98% purity threshold) .
  • NMR (¹H/¹³C) to confirm regiochemistry of the imidazole-piperidine linkage .
  • HRMS or ESI-MS for molecular weight validation (e.g., calculated vs. observed m/z) .
  • FT-IR to identify functional groups (e.g., tert-butyl C=O stretch at ~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The tert-butyl group acts as a bulky electron-donating substituent, stabilizing the piperidine ring via steric hindrance and inductive effects. This reduces susceptibility to nucleophilic attack at the carboxylate carbonyl, favoring selective functionalization at the imidazole nitrogen or piperidine C3 position. Comparative studies with non-tert-butyl analogs show slower reaction kinetics in SN2 pathways .

Q. What strategies can resolve contradictions in reported synthetic yields for tert-butyl piperidine derivatives?

  • Answer : Yield discrepancies often arise from: (i) Solvent polarity : Polar aprotic solvents (DMF, DMSO) increase nucleophilicity but may promote side reactions. (ii) Catalyst choice : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions but require rigorous oxygen-free conditions . (iii) Purification methods : Gradient elution in chromatography (e.g., 5–20% MeOH in DCM) enhances separation of regioisomers . Systematic DOE (Design of Experiments) approaches are recommended to identify critical parameters .

Q. How does the imidazole ring modulate biological activity in structure-activity relationship (SAR) studies?

  • Answer : The 1-methylimidazole moiety enhances binding to biological targets (e.g., kinases or GPCRs) via:
  • Hydrogen bonding : N3 nitrogen acts as a H-bond acceptor.
  • π-π stacking : The aromatic ring interacts with hydrophobic pockets.
    SAR studies on analogs (e.g., pyrazole or triazole substitutions) show reduced potency, highlighting the imidazole’s unique role .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate

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